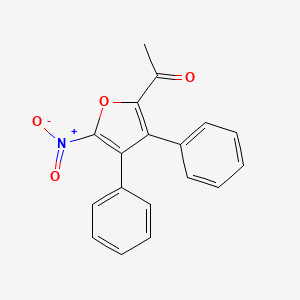
3,4-Diphenyl-5-nitro-2-acetylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenyl-5-nitro-2-acetylfuran is a heterocyclic compound with the molecular formula C18H13NO4. It belongs to the class of nitrofurans, which are known for their diverse biological activities. The compound features a furan ring substituted with nitro, acetyl, and diphenyl groups, making it a molecule of interest in various fields of research, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-5-nitro-2-acetylfuran typically involves the nitration of 2-acetylfuran. One common method includes the use of nitrating agents such as nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 2-acetyl-5-nitrofuran, which can then be further reacted with diphenyl compounds to introduce the diphenyl groups at the 3 and 4 positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diphenyl-5-nitro-2-acetylfuran undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The acetyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Various reduced forms of the compound, depending on the conditions.
Substitution: Substituted furans with different functional groups.
Aplicaciones Científicas De Investigación
3,4-Diphenyl-5-nitro-2-acetylfuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3,4-Diphenyl-5-nitro-2-acetylfuran involves its interaction with various molecular targets. The nitro group is known to undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetyl-5-nitrofuran
- 3,4-Diphenyl-2-furoic acid
- 5-Nitrofuran-2-carbaldehyde
Comparison
3,4-Diphenyl-5-nitro-2-acetylfuran is unique due to the presence of both diphenyl and nitro groups on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
52101-49-2 |
|---|---|
Fórmula molecular |
C18H13NO4 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
1-(5-nitro-3,4-diphenylfuran-2-yl)ethanone |
InChI |
InChI=1S/C18H13NO4/c1-12(20)17-15(13-8-4-2-5-9-13)16(18(23-17)19(21)22)14-10-6-3-7-11-14/h2-11H,1H3 |
Clave InChI |
DJUQPRHVVNQSIS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)
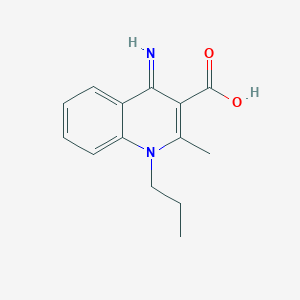
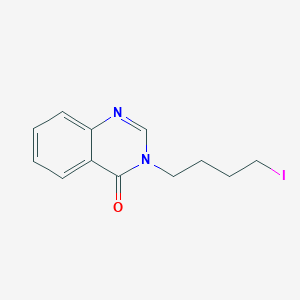
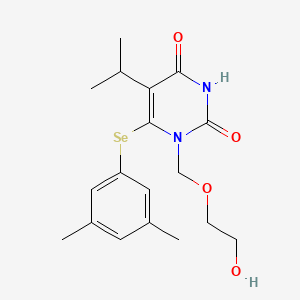
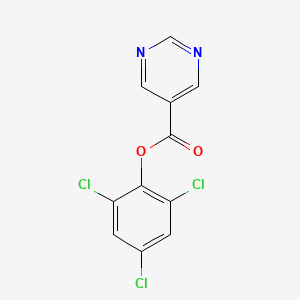
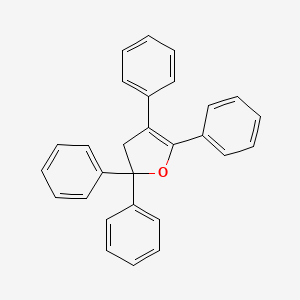
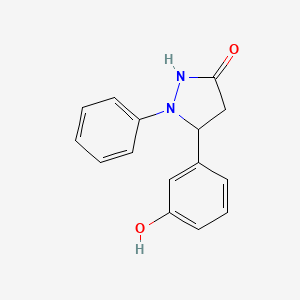
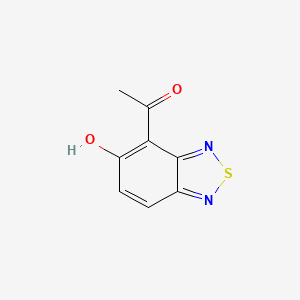
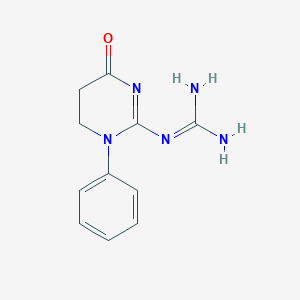
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
